2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-di(propan-2-yl)imidazolidine-4,5-dione
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Overview
Description
2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-di(propan-2-yl)imidazolidine-4,5-dione is a synthetic organic compound characterized by its unique imidazolidine and imidazole rings, substituted with chlorine atoms and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-di(propan-2-yl)imidazolidine-4,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by chlorination to introduce the chlorine atoms at the 4 and 5 positions. The imidazolidine ring is then formed through a cyclization reaction involving appropriate precursors under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems to control reaction parameters precisely. Solvent selection, temperature control, and purification steps such as crystallization or chromatography are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring, potentially reducing the double bonds or substituents.
Substitution: The chlorine atoms in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles for Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-di(propan-2-yl)imidazolidine-4,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-di(propan-2-yl)imidazolidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and hydroxy group play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The imidazole and imidazolidine rings provide a stable framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dichloro-1H-imidazol-2-yl)-2-methoxy-1,3-di(propan-2-yl)imidazolidine-4,5-dione
- 2-(tert-butylamino)-2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione
Uniqueness
Compared to similar compounds, 2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-di(propan-2-yl)imidazolidine-4,5-dione is unique due to its hydroxy group, which can participate in hydrogen bonding and other interactions that enhance its biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-di(propan-2-yl)imidazolidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N4O3/c1-5(2)17-9(19)10(20)18(6(3)4)12(17,21)11-15-7(13)8(14)16-11/h5-6,21H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIIJRUGLGJMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=O)N(C1(C2=NC(=C(N2)Cl)Cl)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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